8-Chloroperfluorooct-1-ene
Overview
Description
8-Chloroperfluorooct-1-ene is a perfluorinated compound with the molecular formula C8ClF15. . These compounds are characterized by their high stability and resistance to degradation, making them valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroperfluorooct-1-ene typically involves the chlorination of perfluorooctene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position on the carbon chain .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination reactors where perfluorooctene is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroperfluorooct-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the compound allows for addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can be used.
Major Products Formed:
Substitution Reactions: Products include perfluorooctyl derivatives with different functional groups replacing the chlorine atom.
Addition Reactions: Products include saturated perfluorooctyl compounds or dihalogenated derivatives.
Scientific Research Applications
8-Chloroperfluorooct-1-ene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 8-Chloroperfluorooct-1-ene involves its interaction with various molecular targets. Due to its hydrophobic nature, it can integrate into lipid membranes, potentially disrupting membrane integrity and function. This property is exploited in applications such as drug delivery, where the compound can help transport hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Perfluorooctanoic Acid (PFOA): Similar in structure but contains a carboxylic acid group instead of a chlorine atom.
Perfluorooctane Sulfonic Acid (PFOS): Contains a sulfonic acid group instead of a chlorine atom.
Uniqueness: 8-Chloroperfluorooct-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other perfluorinated compounds. Its chlorine atom allows for selective chemical modifications, making it a valuable intermediate in the synthesis of various fluorinated products .
Properties
IUPAC Name |
8-chloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF15/c9-8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)1(10)2(11)12 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXTNJXCLPCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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